molecular formula C35H30D8Cl2N8O5 B1574275 Hydroxy Itraconazole D8

Hydroxy Itraconazole D8

Katalognummer: B1574275
Molekulargewicht: 729.68
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxy Itraconazole D8 (R-63373 D8) is a deuterium-labeled derivative of hydroxy itraconazole, an active metabolite of the triazole antifungal drug itraconazole . It is primarily utilized as an internal standard in analytical chemistry to quantify hydroxy itraconazole and itraconazole in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Its molecular formula is C₃₅D₈H₃₀Cl₂N₈O₅, with a molecular weight of 729.68 g/mol . The deuterium substitution at eight hydrogen positions enhances its stability in mass spectrometry, minimizing interference with non-deuterated analytes .

Eigenschaften

Molekularformel

C35H30D8Cl2N8O5

Molekulargewicht

729.68

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Hydroxy Itraconazole D8 vs. Hydroxy Itraconazole

Parameter Hydroxy Itraconazole D8 Hydroxy Itraconazole
Role Deuterated internal standard Active metabolite of itraconazole
Antifungal Activity None (analytical tool) Comparable to itraconazole
Clinical Relevance Used in pharmacokinetic studies Measured alongside itraconazole in plasma
Detection Distinct isotopic pattern in LC-MS/MS Quantified via bioassays or HPLC

Key Findings :

  • Hydroxy itraconazole contributes to antifungal efficacy, with plasma concentrations often summed with itraconazole for clinical interpretation .
  • Hydroxy Itraconazole D8 improves analytical precision, achieving 86–105% recovery rates in spiked samples, as validated by ultra-performance LC methods .

Hydroxy Itraconazole D8 vs. N-Desalkyl Itraconazole-D8

Parameter Hydroxy Itraconazole D8 N-Desalkyl Itraconazole-D8
Deuteration Sites Eight hydrogen atoms replaced Specific to the desalkyl moiety
Application Quantification of hydroxy metabolite Internal standard for parent itraconazole
Structural Basis Retains hydroxyl group critical for activity Lacks hydroxyl group; focuses on alkyl chain

Key Findings :

  • N-Desalkyl Itraconazole-D8 is used to monitor itraconazole’s pharmacokinetics, whereas Hydroxy Itraconazole D8 targets metabolite-specific pathways .

Hydroxy Itraconazole D8 vs. Other Azole Antifungals

Hydroxy Itraconazole D8’s parent drug, itraconazole, shares structural similarities with triazoles like posaconazole and isavuconazole . However, key differences include:

  • Enzyme Inhibition : Itraconazole and hydroxy itraconazole inhibit CYP11B1 and CYP11B2 (involved in adrenal steroidogenesis), while posaconazole additionally inhibits CYP17A1 17,20-lyase .
  • Analytical Utility: Unlike non-deuterated azoles, Hydroxy Itraconazole D8 avoids metabolic interference in assays, enabling precise quantification .

Analytical and Pharmacokinetic Data

Recovery Rates of Hydroxy Itraconazole D8 in LC-MS/MS

Concentration (ng/mL) Recovery (%)
2.830 89 ± 3.2
297.960 94 ± 2.8
480.580 91 ± 4.1

Data adapted from ultra-performance LC studies .

Plasma Concentrations in Immunocompromised Patients

Compound Plasma Concentration (ng/mL)
Itraconazole 203.534 ± 45.2
Hydroxy Itraconazole 297.960 ± 52.7

Summing both provides closer alignment with bioassay results .

Clinical and Research Implications

  • Therapeutic Drug Monitoring : Hydroxy Itraconazole D8 facilitates accurate measurement of metabolite levels, critical for dose optimization in fungal infections .
  • Drug-Drug Interactions : Itraconazole and its metabolites inhibit cytochrome P450 enzymes, necessitating caution with co-administered drugs metabolized by these pathways .

Vorbereitungsmethoden

Synthesis and Deuterium Incorporation

  • Starting Materials: Itraconazole is used as the precursor compound.
  • Hydroxylation: Chemical oxidation or biotransformation introduces the hydroxyl group to form hydroxy itraconazole.
  • Deuterium Labeling:
    • The deuterium atoms are introduced by using deuterated solvents or reagents (e.g., deuterated methanol, acetonitrile-d3) during the synthesis or via catalytic hydrogen-deuterium exchange reactions.
    • The labeling is targeted at specific hydrogen atoms, often on the butan-2-yl side chain, to yield Hydroxy Itraconazole D8 with eight deuterium atoms incorporated.

Purification Techniques

  • Solid Phase Extraction (SPE):

    • SPE using hydrophilic-lipophilic balance cartridges is employed to extract and purify Hydroxy Itraconazole D8 from reaction mixtures or biological matrices.
    • This method provides clean samples suitable for further chromatographic analysis.
  • Chromatographic Purification:

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is commonly used for final purification.
    • Mobile phases typically consist of ammonium formate buffer (pH 4.0) and methanol in optimized ratios (e.g., 20:80 v/v) to achieve efficient separation.

Analytical Validation and Quality Control

The preparation process is accompanied by rigorous analytical validation to ensure reproducibility, purity, and stability:

Parameter Details
Analytical Method LC-MS/MS with Multiple Reaction Monitoring (MRM)
Ion Transitions (m/z) Hydroxy Itraconazole: 716.5 → 402.6; Hydroxy Itraconazole D8: 729.4 → 416.5
Sample Preparation Solid phase extraction using hydrophilic-lipophilic balance cartridges
Calibration Range 0.946 to 224.908 ng/mL in human plasma
Recovery Rate ~50% for hydroxy itraconazole and hydroxy itraconazole D8
Stability Short-term (room temp, 17 hrs): ~99-110% stability; Long-term: stable below -15°C
Precision (RSD) ≤15% intra-day and inter-day assay variability

These parameters confirm that Hydroxy Itraconazole D8 can be reliably prepared and quantified for pharmacokinetic and bioanalytical studies.

Research Findings on Preparation and Application

  • The validated LC-MS/MS method using Hydroxy Itraconazole D8 as an internal standard has been successfully applied in pharmacokinetic studies involving itraconazole formulations in human volunteers, demonstrating its critical role in drug metabolism research.
  • The use of solid phase extraction and optimized chromatographic conditions ensures high specificity and sensitivity in detecting Hydroxy Itraconazole D8, critical for accurate quantification in complex biological matrices.
  • Deuterium labeling enhances mass spectrometric differentiation from the unlabeled metabolite, improving assay robustness and reproducibility.

Summary Table: Preparation Workflow of Hydroxy Itraconazole D8

Step Description Key Considerations
1. Hydroxylation Oxidation of itraconazole to introduce hydroxyl group Chemical or enzymatic methods; regioselectivity
2. Deuterium Labeling Incorporation of 8 deuterium atoms Use of deuterated solvents/reagents; exchange reactions
3. Extraction Solid phase extraction for sample cleanup Hydrophilic-lipophilic balance cartridges
4. Purification RP-HPLC purification Column type, mobile phase composition, pH control
5. Analytical Validation LC-MS/MS quantification and stability testing Ion transitions, calibration curve, recovery, precision

Q & A

[Basic] What analytical methods are recommended for quantifying Hydroxy Itraconazole D8 in biological matrices?

Hydroxy Itraconazole D8 is typically quantified using high-performance liquid chromatography (HPLC) coupled with fluorometric detection or mass spectrometry (MS). Deuterated analogs like Hydroxy Itraconazole D8 serve as internal standards to correct for matrix effects and ionization efficiency variations. For plasma samples, a validated HPLC method with a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) achieves baseline separation of itraconazole, hydroxy-itraconazole, and their deuterated forms. Method validation should include specificity, linearity (1–1000 ng/mL), and precision (CV <15%) . Deuterated standards improve accuracy by compensating for extraction efficiency losses .

[Advanced] How do pharmacokinetic (PK) models account for the interconversion between Itraconazole and Hydroxy Itraconazole D8?

Population PK models often use a one-compartment model with delayed absorption and simultaneous fitting of parent drug and metabolite concentrations. For example, itraconazole’s absorption rate (Ka) differs between oral solutions (0.96 h⁻¹) and capsules (0.09 h⁻¹), while hydroxy-itraconazole’s formation is modeled as a first-order process. Allometric scaling (e.g., clearance scaled to body weight) is applied to extrapolate adult PK data to pediatric populations, though exponents for scaling remain unreported in some studies . Advanced models incorporate metabolite-to-parent AUC ratios to assess metabolic saturation or enzyme induction .

[Basic] What are the key considerations for preclinical dosing of Hydroxy Itraconazole D8 in animal studies?

Dose conversion across species requires adjustment for body surface area using Km coefficients:

SpeciesWeight (kg)Km Coefficient
Mouse0.023
Rat0.156
Dog1020
For example, a human dose of 5 mg/kg translates to 5 × (Human Km / Animal Km). Hydroxy Itraconazole D8 doses should account for its role as a metabolite; typical itraconazole doses in rodents range from 5–10 mg/kg/day .

[Advanced] How can researchers resolve discrepancies in bioavailability between itraconazole formulations and their metabolites?

Capsule formulations show 45% lower relative bioavailability (F) compared to oral solutions due to pH-dependent solubility. To address this, studies should standardize administration conditions (e.g., fed vs. fasted states) and use population PK models to separate formulation effects from metabolic variability. For Hydroxy Itraconazole D8, parallel measurement of itraconazole and metabolite concentrations in plasma helps distinguish absorption limitations from metabolic enzyme saturation .

[Basic] What chromatographic challenges arise in distinguishing Hydroxy Itraconazole D8 from non-deuterated forms?

Deuterated compounds exhibit near-identical retention times to non-deuterated analogs but are differentiated via mass spectrometry by their distinct mass-to-charge (m/z) ratios. For Hydroxy Itraconazole D8, a mass shift of +8 Da is detected using selected ion monitoring (SIM) or multiple reaction monitoring (MRM). Method validation must confirm no cross-talk between channels and ≥95% isotopic purity .

[Advanced] What strategies are recommended for extrapolating Hydroxy Itraconazole D8 PK data to pediatric populations?

Allometric scaling based on body weight (e.g., clearance ∝ weight⁰.⁷⁵) is commonly used, but pediatric studies remain limited. Physiologically based PK (PBPK) models incorporating age-dependent cytochrome P450 3A4 activity and organ maturation are emerging tools. Interim approaches use sparse sampling in children with cystic fibrosis or immunocompromised conditions, leveraging prior adult data .

[Basic] How is Hydroxy Itraconazole D8 validated as an internal standard in bioanalytical assays?

Validation parameters include:

  • Specificity : No interference from matrix components.
  • Recovery : Matched between analyte and internal standard (e.g., 85–110%).
  • Stability : Evaluated under storage (−80°C) and freeze-thaw cycles.
    Hydroxy Itraconazole D8 must demonstrate consistent response ratios across calibration curves and QC samples .

[Advanced] How do metabolic interconversion rates impact the pharmacodynamic (PD) evaluation of Hydroxy Itraconazole D8?

Hydroxy-itraconazole contributes 40–50% of total antifungal activity, necessitating integrated PK/PD models. Time-above-MIC (minimum inhibitory concentration) for both itraconazole and its metabolite is calculated using tandem Hill equations. In vitro studies show hydroxy-itraconazole’s MIC for Aspergillus spp. is 2-fold higher than the parent drug, requiring adjusted target AUC/MIC ratios in PK simulations .

[Basic] What clinical study designs are appropriate for assessing Hydroxy Itraconazole D8 in vulnerable populations?

Prospective, randomized trials (e.g., double-blind, placebo-controlled) are gold standards. For immunocompromised patients (e.g., HIV with CD4+ <100 cells/µL), stratified randomization by baseline CD4+ count reduces confounding. PK sampling should capture peak/trough metabolite levels, especially given itraconazole’s long half-life (~64 hours) .

[Advanced] How can researchers address batch variability in deuterated internal standards like Hydroxy Itraconazole D8?

Batch certification via nuclear magnetic resonance (NMR) and high-resolution MS ensures isotopic purity (>98%). Cross-validation between labs using shared reference materials (e.g., CAS 112559-91-8) minimizes inter-study variability. Stability studies under accelerated conditions (40°C/75% RH) confirm storage robustness .

[Basic] What safety protocols are critical when handling Hydroxy Itraconazole D8 in laboratory settings?

  • Engineering controls : Use fume hoods for powder handling.
  • PPE : Nitrile gloves, safety goggles, and N95 masks if ventilation is inadequate.
  • Waste disposal : Follow hazardous waste guidelines for deuterated compounds .

[Advanced] What statistical methods resolve contradictory data in metabolite exposure-response relationships?

Bayesian hierarchical models account for inter-study variability (e.g., differing formulations or patient cohorts). For example, meta-analyses of itraconazole trials (n=129 patients) identified CD4+ count as a covariate for hydroxy-itraconazole efficacy against cryptococcosis. Sensitivity analyses exclude outliers or use bootstrapping to confirm robustness .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.